In Vivo Analgesic Potency Deficit: Norhydrocodone is 70-fold Less Potent than Hydrocodone via Systemic Routes
Norhydrocodone demonstrates a profound and route-specific difference in its in vivo analgesic potency compared to its parent compound, hydrocodone. Following subcutaneous (s.c.) administration in a rodent tail-flick assay, norhydrocodone was found to be approximately 70-fold less potent than hydrocodone in producing analgesia. This starkly contrasts with its potency following direct intracerebroventricular (i.c.v.) administration, where it exhibited similar potency to hydrocodone [1]. This evidence definitively refutes the notion that norhydrocodone's peripheral inactivity is due to a lack of intrinsic efficacy at the mu-opioid receptor and instead points to a severe limitation in its ability to cross the blood-brain barrier.
| Evidence Dimension | Relative analgesic potency in vivo |
|---|---|
| Target Compound Data | ∼70-fold less potent than hydrocodone following s.c. administration; similar potency to hydrocodone following i.c.v. administration |
| Comparator Or Baseline | Hydrocodone (baseline potency = 1x) |
| Quantified Difference | ∼70-fold decrease in potency via s.c. route; no significant difference via i.c.v. route |
| Conditions | In vivo rat tail-flick assay; subcutaneous (s.c.) and intracerebroventricular (i.c.v.) administration |
Why This Matters
This data is crucial for toxicology labs: a positive finding for norhydrocodone indicates hydrocodone exposure, not direct norhydrocodone administration, and its presence does not significantly contribute to the overall analgesic effect, unlike the minor but highly potent metabolite hydromorphone.
- [1] Navani DM, Yoburn BC. In Vivo Activity of Norhydrocodone: An Active Metabolite of Hydrocodone. J Pharmacol Exp Ther. 2013 Nov;347(2):487-96. doi: 10.1124/jpet.113.207548. View Source
